2-Bromo-4-methyl-6-nitroaniline
Overview
Description
2-Bromo-4-methyl-6-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of aniline, featuring bromine, methyl, and nitro substituents on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It has been used in the design and synthesis of ck2 inhibitors . CK2, also known as Casein Kinase II, is a protein kinase that is involved in various cellular processes, including cell cycle progression, apoptosis, and transcription .
Mode of Action
Given its use in the synthesis of ck2 inhibitors, it can be inferred that it may interact with the ck2 protein kinase, potentially inhibiting its activity . This could result in changes to the cellular processes that CK2 is involved in, such as cell cycle progression, apoptosis, and transcription .
Biochemical Pathways
These could include pathways related to cell cycle progression, apoptosis, and transcription .
Pharmacokinetics
Some pharmacokinetic properties have been predicted . It has high gastrointestinal absorption and is predicted to permeate the blood-brain barrier . It is predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .
Result of Action
Given its potential role as a ck2 inhibitor, it may influence cellular processes such as cell cycle progression, apoptosis, and transcription .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-methyl-6-nitroaniline plays a significant role in biochemical reactions, particularly in the design and synthesis of enzyme inhibitors. It has been used in the development of CK2 inhibitors, which are crucial in regulating various cellular processes. The compound interacts with enzymes such as protein kinases, where it can inhibit their activity by binding to the active site. This interaction is essential for studying the regulation of cell signaling pathways and understanding the biochemical mechanisms underlying various diseases .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In general, this compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of protein kinases, leading to changes in phosphorylation patterns and subsequent alterations in cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, this compound can interact with other biomolecules, such as transcription factors, to modulate gene expression. These interactions can lead to changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained inhibition of enzyme activity and alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, such as respiratory irritation, skin irritation, and eye irritation. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as reduction, oxidation, and conjugation. These metabolic pathways can influence the compound’s activity and its effects on cellular processes. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with various transporters and binding proteins that influence its localization and accumulation. These interactions can affect the compound’s efficacy and its ability to reach target sites within the cell .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit enzyme activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methyl-6-nitroaniline typically involves a multi-step process:
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 2-Bromo-4-methyl-6-nitrobenzoic acid.
Reduction: 2-Bromo-4-methyl-6-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-methyl-6-nitroaniline is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the design and synthesis of enzyme inhibitors and other bioactive molecules.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Bromo-4-methylaniline: Similar structure but lacks the nitro group.
2-Bromo-4-methyl-6-nitrobenzoic acid: An oxidation product of 2-Bromo-4-methyl-6-nitroaniline.
4-Bromo-2-methyl-6-nitroaniline: A positional isomer with different substitution patterns.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring allows for versatile reactivity and applications .
Properties
IUPAC Name |
2-bromo-4-methyl-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPKZASVVCBVMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379513 | |
Record name | 2-Bromo-4-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827-24-7 | |
Record name | 2-Bromo-4-methyl-6-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-methyl-6-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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